molecular formula C12H11N5 B14587041 {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 61600-24-6

{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile

Katalognummer: B14587041
CAS-Nummer: 61600-24-6
Molekulargewicht: 225.25 g/mol
InChI-Schlüssel: PIQLELXAHXCYGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile is a complex organic compound with a unique structure that includes multiple cyano groups and an enamine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the reaction of bis(2-cyanoethyl)amine with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidation products.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The enamine linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers and resins, due to its ability to form stable linkages and introduce functional groups .

Wirkmechanismus

The mechanism of action of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its ability to participate in various chemical reactions due to the presence of reactive cyano and enamine groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of {3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile lies in its combination of cyano and enamine groups, which allows for a wide range of chemical reactions and applications. This makes it a versatile compound in both research and industrial contexts .

Eigenschaften

CAS-Nummer

61600-24-6

Molekularformel

C12H11N5

Molekulargewicht

225.25 g/mol

IUPAC-Name

2-[3-[bis(2-cyanoethyl)amino]prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C12H11N5/c13-5-2-8-17(9-3-6-14)7-1-4-12(10-15)11-16/h1,4,7H,2-3,8-9H2

InChI-Schlüssel

PIQLELXAHXCYGJ-UHFFFAOYSA-N

Kanonische SMILES

C(CN(CCC#N)C=CC=C(C#N)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.